molecular formula C10H12F3NO2 B2400794 2-(2-Methoxy-ethoxy)-5-trifluoromethyl-phenylamine CAS No. 49750-74-5

2-(2-Methoxy-ethoxy)-5-trifluoromethyl-phenylamine

Cat. No.: B2400794
CAS No.: 49750-74-5
M. Wt: 235.206
InChI Key: VGEAZFFURBQABD-UHFFFAOYSA-N
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Description

2-(2-Methoxy-ethoxy)-5-trifluoromethyl-phenylamine (CAS 49750-74-5) is a high-value chemical intermediate with the molecular formula C 10 H 12 F 3 NO 2 and a molecular weight of 235.20 g/mol . This compound is primarily used in the research and development of active pharmaceutical ingredients (APIs) and other fine chemicals . Its specific structure, featuring an aniline core substituted with a trifluoromethyl group and a 2-methoxyethoxy chain, makes it a versatile building block for synthetic organic chemistry, medicinal chemistry, and the development of agrochemicals and dyes . The presence of the trifluoromethyl group is of particular interest in drug discovery, as this moiety can significantly alter the metabolic stability, lipophilicity, and binding affinity of candidate molecules . Supplied with a guaranteed purity of >99% and analyzed by techniques including HPLC, GCMS, and NMR, this product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

2-(2-methoxyethoxy)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO2/c1-15-4-5-16-9-3-2-7(6-8(9)14)10(11,12)13/h2-3,6H,4-5,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEAZFFURBQABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901326644
Record name 2-(2-methoxyethoxy)-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803508
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

49750-74-5
Record name 2-(2-methoxyethoxy)-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-ethoxy)-5-trifluoromethyl-phenylamine typically involves multiple steps, starting from commercially available precursors One common method involves the nucleophilic substitution reaction where a trifluoromethyl group is introduced to the phenyl ring, followed by the attachment of the methoxy-ethoxy chain through etherification reactions

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as distillation, crystallization, or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-ethoxy)-5-trifluoromethyl-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction could produce amine derivatives with altered functional groups. Substitution reactions can introduce new functional groups, leading to a variety of substituted phenylamine derivatives.

Scientific Research Applications

2-(2-Methoxy-ethoxy)-5-trifluoromethyl-phenylamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-ethoxy)-5-trifluoromethyl-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the methoxy-ethoxy chain may influence its solubility and bioavailability. The amine group can participate in hydrogen bonding or ionic interactions, further affecting the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three analogs (Table 1), focusing on substituent effects and molecular properties.

Table 1: Structural and Functional Group Comparison

Compound Name Molecular Formula Substituents Molecular Weight Key Features
2-(2-Methoxy-ethoxy)-5-trifluoromethyl-phenylamine C₁₀H₁₂F₃NO₂ -OCH₂CH₂OCH₃, -CF₃, -NH₂ 235.2 Polar ethoxy chain, electron-withdrawing CF₃
2-(2-Methoxy-4-methylphenoxy)-5-(trifluoromethyl)-phenylamine C₁₅H₁₄F₃NO₂ -OCH₂C₆H₃(OCH₃)CH₃, -CF₃, -NH₂ 297.27 Bulky phenoxy group, enhanced lipophilicity
2-Methyl-3-trifluoromethyl phenylamine C₈H₇F₃N -CH₃, -CF₃, -NH₂ 174.14 Compact structure, reduced solubility
Key Observations:

The trifluoromethyl group (-CF₃) in all analogs enhances metabolic stability and lipophilicity, common in agrochemicals and pharmaceuticals .

Steric and Electronic Differences: The bulky phenoxy group in 2-(2-Methoxy-4-methylphenoxy)-5-(trifluoromethyl)-phenylamine increases steric hindrance, likely affecting binding interactions in biological systems . The electron-withdrawing nature of -CF₃ reduces the basicity of the aromatic amine, altering reactivity in synthetic pathways .

Physicochemical Properties:
  • Collision Cross-Section (CCS) : The target compound’s CCS values (e.g., 152.3 Ų for [M+H]⁺) indicate a compact conformation, useful for distinguishing it from bulkier analogs in analytical workflows .
  • Solubility: The ethoxy chain in the target compound likely enhances water solubility compared to analogs with hydrophobic substituents (e.g., methyl or phenoxy groups) .

Biological Activity

2-(2-Methoxy-ethoxy)-5-trifluoromethyl-phenylamine is an organic compound with significant potential in medicinal chemistry, particularly due to its unique structural features that enhance its biological activity. This compound is characterized by a trifluoromethyl group and a methoxyethoxy substituent, which contribute to its lipophilicity and ability to interact with biological targets.

Chemical Structure and Properties

The chemical formula of this compound is C12H14F3N2O2. The presence of the trifluoromethyl group increases the compound's lipophilicity, facilitating better membrane permeability and interaction with intracellular targets. The methoxyethoxy group may enhance hydrogen bonding capabilities, further influencing its biological interactions.

The compound is believed to interact with specific enzymes or receptors within biological systems. The trifluoromethyl group enhances binding affinity and stability, while the methoxy-ethoxy chain influences solubility and bioavailability. The amine functional group allows for hydrogen bonding or ionic interactions, crucial for its biological activity.

Antimicrobial Activity

Recent studies have shown that this compound exhibits promising antimicrobial properties. In vitro evaluations demonstrated its effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values indicating significant activity. For instance, certain derivatives have been reported to possess MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Neurological Applications

The compound is under investigation for potential therapeutic applications in neurology. Its ability to penetrate cellular membranes effectively positions it as a candidate for treating neurological disorders. The unique physicochemical properties may facilitate interactions with neurotransmitter systems or other molecular targets involved in neuropharmacology.

Case Study: Antimicrobial Evaluation

A study conducted on various derivatives of this compound revealed significant antimicrobial activity. The most active derivative demonstrated an MIC of 0.22 μg/mL against S. aureus, showcasing its potential as an antimicrobial agent .

Table: Biological Activity Overview

Activity Type Target Pathogen/Condition MIC (μg/mL) Reference
AntimicrobialStaphylococcus aureus0.22
AntimicrobialStaphylococcus epidermidis0.25
Neurological DisordersVarious (under investigation)N/A

Q & A

Q. What are the established synthetic routes for 2-(2-Methoxy-ethoxy)-5-trifluoromethyl-phenylamine, and how do reaction parameters influence yield?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as the Heck reaction, which allows regioselective introduction of substituents. Critical parameters include catalyst loading (e.g., 1 mol% Pd(OAc)₂ with S-Phos ligand), solvent choice (e.g., toluene), and temperature control (90°C for 2.5 hours). Yield optimization requires monitoring intermediates via HPLC or mass spectrometry to ensure purity (>95%) and minimize side reactions .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

High-performance liquid chromatography (HPLC) is essential for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) confirms substituent positions. Mass spectrometry (MS) validates molecular weight, and X-ray crystallography (if applicable) provides definitive stereochemical data. Fluorine-specific NMR is critical due to the trifluoromethyl group’s anisotropic effects .

Q. How do the methoxy-ethoxy and trifluoromethyl groups influence solubility and reactivity?

The trifluoromethyl group enhances lipophilicity (logP ~2.8), improving membrane permeability, while the methoxy-ethoxy chain introduces hydrogen-bonding capacity, balancing solubility in polar solvents (e.g., DMSO or ethanol). This dual functionality enables compatibility with biological assays and organic synthesis .

Q. What storage conditions are recommended to maintain stability?

Store at 2–8°C in airtight containers under inert gas (argon or nitrogen) to prevent degradation via hydrolysis or oxidation. Fluorinated compounds are sensitive to UV light; amber glassware is advised .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay conditions (e.g., pH, temperature) or impurity profiles. Standardize protocols using >98% pure material (verified by HPLC) and validate activity across multiple cell lines. Compare results with structurally analogous compounds (e.g., 2-methyl-5-trifluoromethoxy benzylamine) to isolate substituent-specific effects .

Q. What strategies optimize regioselectivity during functionalization of the phenylamine core?

Use directing groups (e.g., boronic acids in Suzuki couplings) or meta-directing trifluoromethyl groups to control substitution patterns. Computational modeling (DFT) predicts reactive sites, while kinetic studies identify temperature thresholds for undesired side reactions .

Q. How does the compound’s electronic profile affect its interactions with biological targets?

The electron-withdrawing trifluoromethyl group reduces aromatic ring electron density, enhancing binding to electrophilic pockets in enzymes (e.g., kinases). Methoxy-ethoxy side chains engage in hydrogen bonding with residues like serine or threonine, as shown in molecular docking studies .

Q. What catalytic systems are effective for incorporating this compound into complex molecular architectures?

Palladium catalysts (e.g., Pd(OAc)₂ with S-Phos ligand) enable C–N bond formation in tandem coupling reactions. Copper(I)-mediated Ullmann couplings are viable for aryl ether linkages. Monitor reaction progress via LC-MS to detect intermediates .

Methodological Considerations Table

ParameterRecommendationReference
Purity Validation HPLC (≥98% purity), retention time comparison with standards
Solubility Testing Use DMSO for stock solutions; dilute in PBS for assays
Biological Assays Include positive controls (e.g., known kinase inhibitors)
Synthetic Scale-Up Maintain inert atmosphere to prevent decomposition

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